(Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)octanamide
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Description
“(Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)octanamide” is a derivative of Rhodanine-3-acetic acid . These compounds are known for their versatile effects and have many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . Rhodanine-3-acetic acid derivatives also have antibacterial, antifungal, and anticancer activity .
Synthesis Analysis
These compounds are obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% .Chemical Reactions Analysis
The Knoevenagel condensation reaction is used to synthesize these compounds . The reaction demonstrates high thermal stability of the tested compounds above 240 °C .Physical and Chemical Properties Analysis
The absorption and emission maxima in polar and non-polar solvents were determined for these compounds . They also demonstrate high thermal stability above 240 °C .Future Directions
The possibility of using these derivatives for fluorescence bioimaging was checked. Compounds 1 and A-2 were successfully used as fluorescent dyes of fixed cells of mammalian origin . In addition, biological activity tests against bacteria and fungi were carried out . The results showed that A-1 and A-2 showed excellent antimicrobial activity among the newly synthesized compounds, especially against Gram-positive bacteria . This suggests potential future directions in the development of new antimicrobial agents.
Properties
IUPAC Name |
N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-2-3-4-5-9-12-16(21)19-20-17(22)15(24-18(20)23)13-14-10-7-6-8-11-14/h6-8,10-11,13H,2-5,9,12H2,1H3,(H,19,21)/b15-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUUHQSYLRZEJK-SQFISAMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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